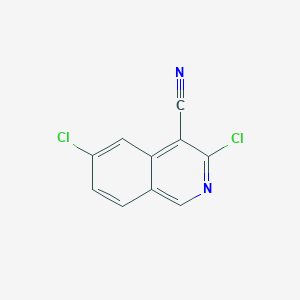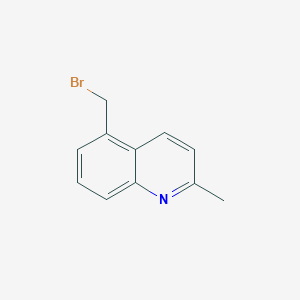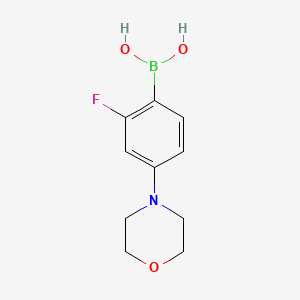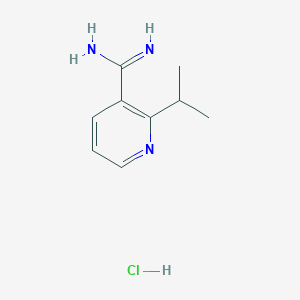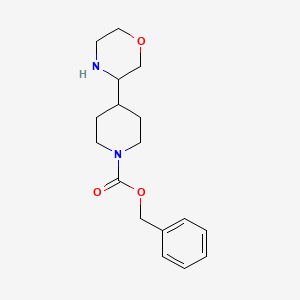![molecular formula C7H3ClINS B13666672 6-Chloro-3-iodothieno[3,2-c]pyridine](/img/structure/B13666672.png)
6-Chloro-3-iodothieno[3,2-c]pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Chloro-3-iodothieno[3,2-c]pyridine is a heterocyclic compound that contains both chlorine and iodine atoms attached to a thieno[3,2-c]pyridine core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-3-iodothieno[3,2-c]pyridine typically involves the halogenation of thieno[3,2-c]pyridine derivatives. One common method is the iodination of 6-chlorothieno[3,2-c]pyridine using iodine and a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as acetonitrile or dichloromethane at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale halogenation reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems can help control reaction parameters and improve yield and purity.
化学反応の分析
Types of Reactions
6-Chloro-3-iodothieno[3,2-c]pyridine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce biaryl derivatives, while nucleophilic substitution can yield azido or thiol-substituted compounds.
科学的研究の応用
6-Chloro-3-iodothieno[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of kinase inhibitors and other bioactive molecules.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Chemical Biology: It is used in the study of biological pathways and molecular interactions due to its ability to form stable complexes with proteins and other biomolecules.
作用機序
The mechanism of action of 6-Chloro-3-iodothieno[3,2-c]pyridine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of enzymes, inhibiting their activity. It can also interact with receptor proteins, modulating their signaling pathways. The specific molecular targets and pathways depend on the context of its use in medicinal chemistry or chemical biology.
類似化合物との比較
Similar Compounds
Thieno[3,2-c]pyridine: The parent compound without halogen substitutions.
6-Chlorothieno[3,2-c]pyridine: A similar compound with only a chlorine atom.
3-Iodothieno[3,2-c]pyridine: A similar compound with only an iodine atom.
Uniqueness
6-Chloro-3-iodothieno[3,2-c]pyridine is unique due to the presence of both chlorine and iodine atoms, which can influence its reactivity and interactions with other molecules. This dual halogenation can enhance its utility in various chemical reactions and applications compared to its mono-halogenated counterparts.
特性
分子式 |
C7H3ClINS |
|---|---|
分子量 |
295.53 g/mol |
IUPAC名 |
6-chloro-3-iodothieno[3,2-c]pyridine |
InChI |
InChI=1S/C7H3ClINS/c8-7-1-6-4(2-10-7)5(9)3-11-6/h1-3H |
InChIキー |
DRCITMFUJNBUSE-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CN=C1Cl)C(=CS2)I |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Iodo[3-(methoxycarbonyl)bicyclo[1.1.1]pentylcarbonyloxy](2,4,6-trimethylphenyl)methyl 3-(Methoxycarbonyl)bicyclo[1.1.1]pentanecarboxylate](/img/structure/B13666589.png)
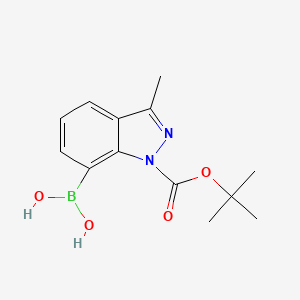
![7-Bromopyrido[2,3-d]pyrimidine](/img/structure/B13666604.png)
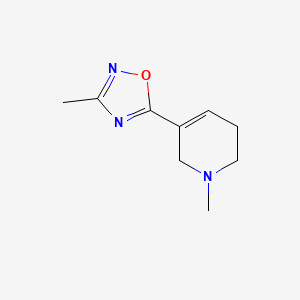
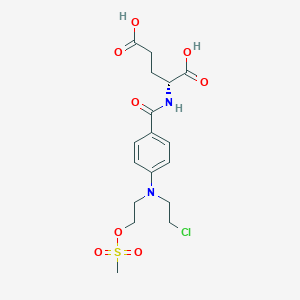
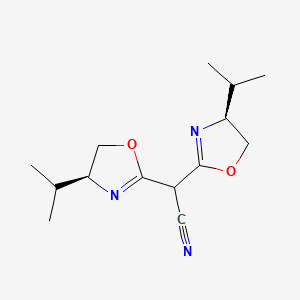
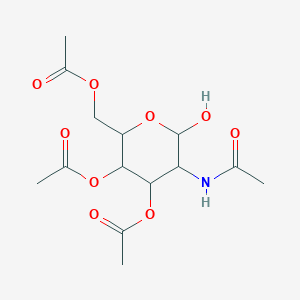
![5-Amino-3-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole](/img/structure/B13666639.png)
